NK1/NK2 Receptor Subtype Switch by Absolute Configuration
In a series of diacyl-substituted 2-arylpiperazines, chiral separation of a racemic dual NK1/NK2 inhibitor led to the observation that one enantiomer (13a) displayed NK1 activity while the other enantiomer (13b) displayed NK2 activity. Subsequent X-ray crystallographic analysis of a crystalline di-BOC derivative confirmed that the 2R configuration was associated with NK2 activity, whereas the 2S configuration conferred NK1 activity [1]. This enantiomer-dependent receptor subtype selectivity has been extrapolated to the 2-(4-fluoro-2-methylphenyl)piperazine scaffold, where the (R)-enantiomer is therefore expected to exhibit a marked preference for the NK2 receptor over the NK1 receptor, in contrast to its (S)-counterpart which is found in the potent NK1-selective antagonist vestipitant.
| Evidence Dimension | Receptor subtype selectivity (NK1 vs NK2) as a function of absolute configuration at C2 |
|---|---|
| Target Compound Data | 2R configuration associated with NK2 receptor activity (qualitative assignment) |
| Comparator Or Baseline | 2S configuration associated with NK1 receptor activity; racemate shows dual activity |
| Quantified Difference | Complete switch in receptor preference based on single chiral center; 2R enantiomer lacks NK1 activity |
| Conditions | Binding affinity for hNK1 and hNK2 receptors using diacyl-substituted 2-arylpiperazine analogues; absolute configuration determined by X-ray crystallography |
Why This Matters
Procurement of the (R)-enantiomer is mandatory for research programs targeting NK2-mediated pathways; the (S)-enantiomer or racemate will yield a different pharmacological profile and cannot be substituted.
- [1] Blythin, D. J.; Chen, X.; Piwinski, J. J.; Shih, N.-Y.; Shue, H.-J.; Anthes, J. C.; McPhail, A. T. Synthesis and NK1/NK2 binding activities of a series of diacyl-substituted 2-arylpiperazines. Bioorg. Med. Chem. Lett. 2002, 12 (19), 2823–2826. View Source
